

Application Notes and Protocols for Volasertib Trihydrochloride in Cell Culture

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Compound of Interest

Compound Name: Volasertib trihydrochloride

Cat. No.: B1258170

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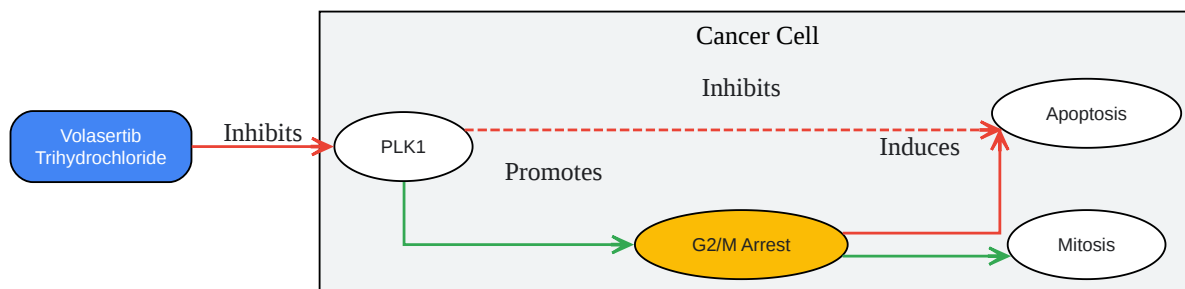
Audience: Researchers, scientists, and drug development professionals.

Introduction

Volasertib trihydrochloride (also known as BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2][3][4] PLK1 is a serine/threonine kinase that plays a crucial role in several mitotic events, including centrosome maturation, spindle formation, and cytokinesis.[5][6][7][8] Overexpression of PLK1 is observed in a wide range of human cancers, making it an attractive target for cancer therapy.[2][5][6][7] Volasertib competitively binds to the ATP-binding pocket of PLK1, leading to mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][4][9] These application notes provide detailed protocols for utilizing **volasertib trihydrochloride** in cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action: PLK1 Inhibition

Volasertib is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1.[1][10] It exhibits high selectivity for PLK1 with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range.[1][3][11][12] Inhibition of PLK1 by volasertib disrupts the normal progression of mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[1][13] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]



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Caption: Volasertib inhibits PLK1, leading to G2/M arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **volasertib trihydrochloride** across various cancer cell lines.

Table 1: IC50 and EC50 Values of **Volasertib Trihydrochloride** in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value (nM)	Incubation Time (hours)	Reference
HCT 116	Colon Carcinoma	EC50	23	72	[1] [14]
NCI-H460	Non-Small Cell Lung Cancer	EC50	21	72	[1] [14]
BRO	Melanoma	EC50	11	72	[1] [14]
GRANTA-519	Hematopoietic Cancer	EC50	15	72	[1] [14]
HL-60	Hematopoietic Cancer	EC50	32	72	[1] [14]
THP-1	Hematopoietic Cancer	EC50	36	72	[1] [14]
Raji	Hematopoietic Cancer	EC50	37	72	[1] [14]
A549	Non-Small Cell Lung Cancer	IC50	18.05 ± 2.52	24	[13]
MOLM14	Acute Myeloid Leukemia	GI50	4.6	Not Specified	[15]
HL-60	Acute Myeloid Leukemia	GI50	5.8	Not Specified	[15]
MV4;11	Acute Myeloid Leukemia	GI50	4.6	Not Specified	[15]
K562	Chronic Myeloid	GI50	14.1	Not Specified	[15]

Leukemia

HEL	Acute	GI50	17.7	Not Specified	[15]
	Myeloid				
	Leukemia				

Table 2: Kinase Inhibitory Activity of Volasertib

Kinase	IC50 (nM)	Reference
PLK1	0.87	[1] [3] [11]
PLK2	5	[1] [3] [11]
PLK3	56	[1] [3] [11]

Experimental Protocols

Cell Viability Assay (SRB or Alamar Blue)

This protocol is designed to determine the effect of volasertib on cell proliferation.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Volasertib trihydrochloride**
- DMSO (for stock solution)
- 96-well plates
- Sulforhodamine B (SRB) or Alamar Blue reagent
- Trichloroacetic acid (TCA) for SRB assay
- Tris-base solution for SRB assay

- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
- Drug Preparation: Prepare a stock solution of **volasertib trihydrochloride** in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range of 0.1 nM to 10 μ M).
- Treatment: Remove the overnight culture medium from the cells and add 100 μ L of the medium containing various concentrations of volasertib. Include a vehicle control (DMSO-treated) group.
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[\[10\]](#)[\[11\]](#)
- Cell Viability Assessment:
 - For SRB Assay:
 - Fix the cells by adding 50 μ L of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
 - Wash the plates five times with water and allow them to air dry.
 - Stain the cells with 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
 - Wash the plates four times with 1% acetic acid and allow them to air dry.
 - Solubilize the bound dye with 200 μ L of 10 mM Tris-base solution.
 - Measure the absorbance at 510 nm using a plate reader.
 - For Alamar Blue Assay:

- Add 10 μ L of Alamar Blue reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.[\[11\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values from the dose-response curves.

Cell Cycle Analysis

This protocol is used to assess the effect of volasertib on cell cycle distribution.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **Volasertib trihydrochloride**
- 6-well plates
- PBS (Phosphate-Buffered Saline)
- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of volasertib (e.g., 7.5 nM, 12.5 nM, 20 nM) for 24 hours.[\[13\]](#)

- Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
- Fixation: Wash the cells with ice-cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.[16]
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[11][12]
- Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Acquire at least 10,000 events per sample.[13]
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13][17]

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by volasertib.

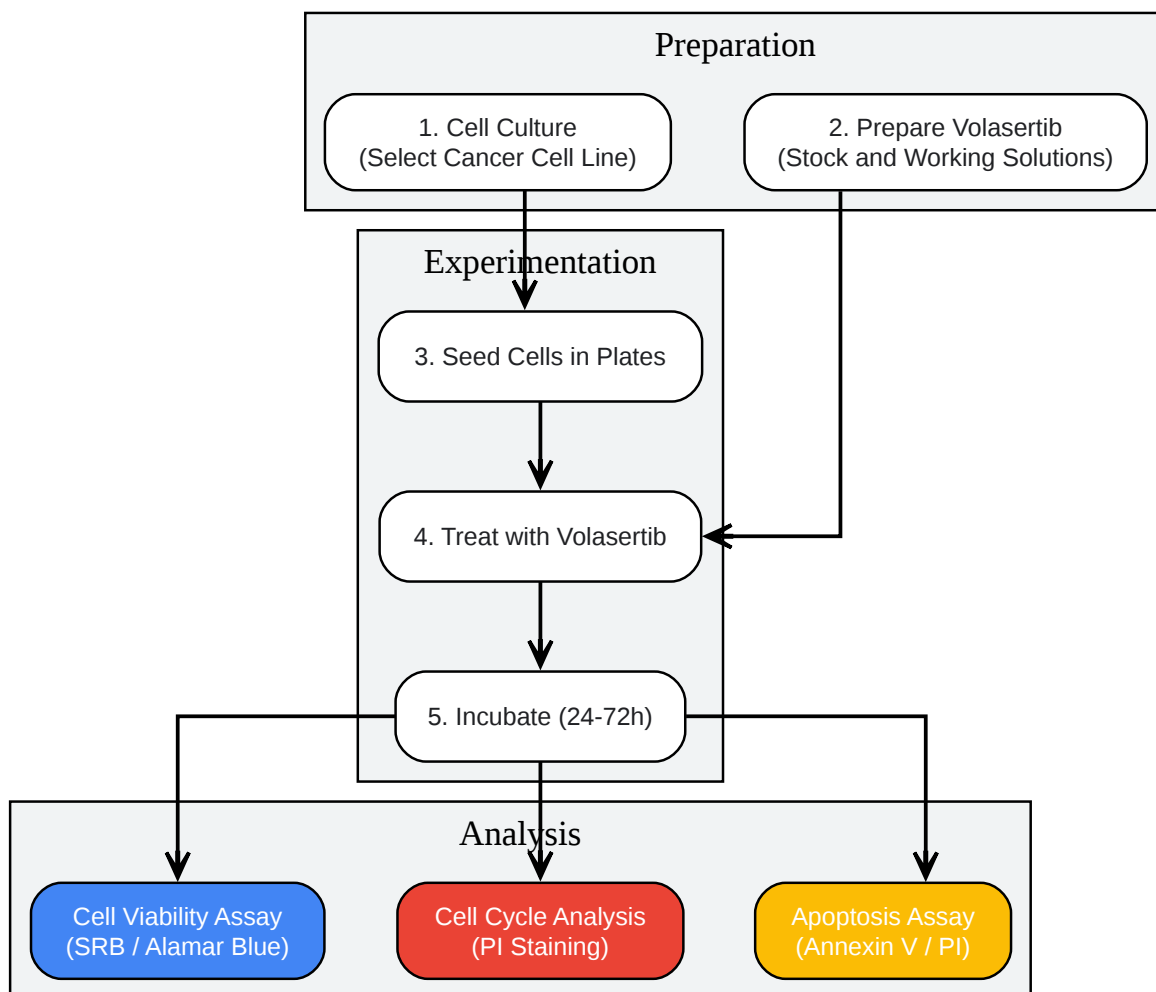
Materials:

- Cancer cell lines
- Complete cell culture medium
- **Volasertib trihydrochloride**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with various concentrations of volasertib (e.g., 10 nM to 100 nM) for 48 to 72 hours.[1][13]

- Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[13]
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
- Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive).



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